molecular formula C9H13ClF3N3O B3017203 2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1393330-65-8

2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No. B3017203
CAS RN: 1393330-65-8
M. Wt: 271.67
InChI Key: ULFXBGDYLMRHRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives typically involves the reaction of appropriate precursors such as hydrazides and carboxylic acids or their derivatives to form the oxadiazole ring. For instance, the synthesis of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease involved a series of steps starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into corresponding esters, hydrazides, and oxadiazole thiols . These methods could potentially be adapted for the synthesis of "2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride" by incorporating the trifluoroethyl group at the appropriate synthetic step.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray diffraction analyses have been used to establish the solid-state structures of some compounds . The presence of the trifluoroethyl group in the compound of interest is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives can vary depending on the substituents attached to the ring. For example, the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles upon exposure to water and HCl has been observed, leading to the formation of spiropyrazoline compounds . This suggests that "this compound" may also undergo similar rearrangements under acidic conditions, which could be relevant for its stability and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and lipophilicity, are crucial for their biological activity. The introduction of different substituents, such as the trifluoroethyl group, can significantly modify these properties. For instance, the lipophilicity of the molecules can be adjusted to improve the transport of the bioactive units through the cell wall barrier . The hydrochloride salt form of the compound is likely to enhance its water solubility, which could be beneficial for its bioavailability.

Scientific Research Applications

Chemical Stability and Reactivity

The chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, which is a closely related compound, was studied in the context of the Boulton–Katritzky rearrangement. This rearrangement leads to the formation of planar pyrazolines and pyrazoles under specific conditions. The research found that 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles undergo this rearrangement under various conditions including room temperature in water, DMF + H2O, and in the presence of HCl, producing spiropyrazoline compounds instead of planar structures (Kayukova et al., 2018).

Synthesis and Biological Activity

The synthesis and biological activity of derivatives of 1,2,4-oxadiazoles, including those with piperidine rings, have been extensively studied. These compounds are known for their antimicrobial activity. For instance, new derivatives containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity, and a structure-activity study was performed to understand this effect (Krolenko et al., 2016).

Antimicrobial Applications

Another study focused on synthesizing novel compounds based on 1,2,4-oxadiazoles and piperidine for antimicrobial applications. The compounds were tested against various bacterial and fungal strains, showing significant activity and indicating potential as novel antimicrobial agents (Patel et al., 2012).

Potential in Drug Development

Further research demonstrated the potential of 1,2,4-oxadiazole derivatives in drug development. One study synthesized and evaluated 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, highlighting their biological activities and potential applications in medicinal chemistry (Khalid et al., 2016).

Antifungal Agents

The synthesis of novel 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles as antifungal agents also shows the application of such compounds in treating fungal infections. These compounds exhibited promising results against various fungal species (Sangshetti & Shinde, 2011).

Antiproliferative and Anticancer Properties

Additionally, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were discovered as a new chemical class with antiproliferative properties, acting as tubulin inhibitors. This suggests their potential use in cancer therapy (Krasavin et al., 2014).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-piperidin-2-yl-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O.ClH/c10-9(11,12)5-7-14-8(16-15-7)6-3-1-2-4-13-6;/h6,13H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFXBGDYLMRHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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